
1-(adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride is a compound that combines the structural features of adamantane and benzodiazole Adamantane is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compounds it is part of Benzodiazole, on the other hand, is a heterocyclic compound with significant biological activity
Preparation Methods
The synthesis of 1-(adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and benzodiazole derivatives.
Chloromethylation: The benzodiazole derivative undergoes chloromethylation using reagents such as formaldehyde and hydrochloric acid.
Adamantylation: The chloromethylated benzodiazole is then reacted with adamantane in the presence of a suitable catalyst to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free base and hydrochloric acid.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antiviral and anticancer agents.
Materials Science: The rigid adamantane moiety imparts stability and rigidity, making the compound useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s ability to cross cell membranes, while the benzodiazole moiety can interact with biological targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(Adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride can be compared with other similar compounds, such as:
1-(Adamantan-1-yl)ethanone oxime esters: These compounds also contain the adamantane moiety and have shown antifungal activity.
N-(5-Adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin: This compound is used as a glucosylceramide synthase inhibitor and has applications in enhancing insulin sensitivity.
The uniqueness of this compound lies in its combination of the adamantane and benzodiazole moieties, which imparts distinct physical, chemical, and biological properties.
Properties
IUPAC Name |
1-(1-adamantyl)-2-(chloromethyl)benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2.ClH/c19-11-17-20-15-3-1-2-4-16(15)21(17)18-8-12-5-13(9-18)7-14(6-12)10-18;/h1-4,12-14H,5-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJLSPPIIKLWIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C5=CC=CC=C5N=C4CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
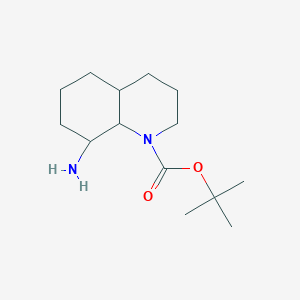
![N-(4-bromophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2357662.png)
![2-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2357663.png)
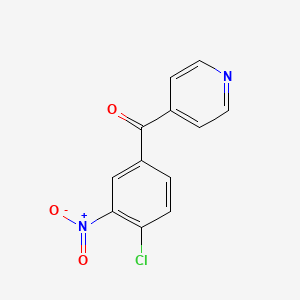
![Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purin-3-yl]acetate](/img/structure/B2357665.png)
![3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2357666.png)
![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2357668.png)
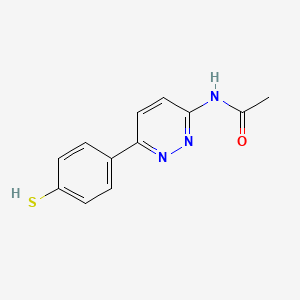
![2-[(4-Chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole](/img/structure/B2357675.png)

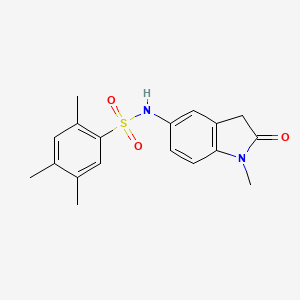
![2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine](/img/structure/B2357680.png)
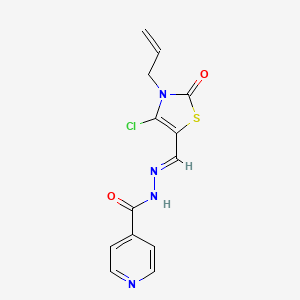
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2357684.png)
